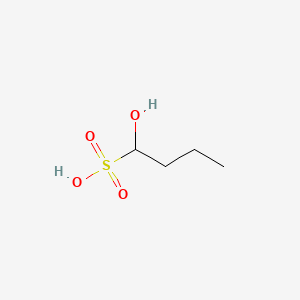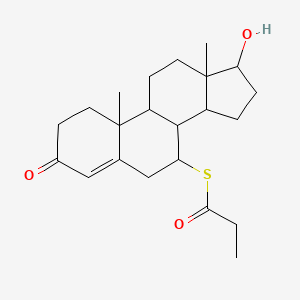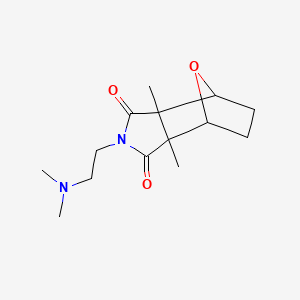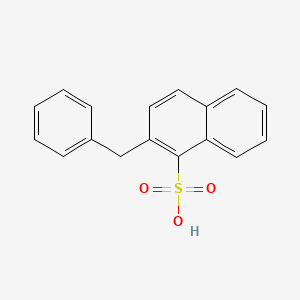
Fuchsine phosphomolybdate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fuchsine phosphomolybdate is a coordination compound that combines the properties of fuchsine, a magenta dye, and phosphomolybdate, a polyoxometalate. This compound is known for its vibrant color and unique chemical properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fuchsine phosphomolybdate can be synthesized by reacting fuchsine with phosphomolybdic acid in an acidic medium. The reaction typically involves dissolving fuchsine in water and then adding phosphomolybdic acid dropwise while maintaining a low pH. The mixture is stirred continuously until the formation of the desired compound is complete. The resulting product is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure consistent quality and yield. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Fuchsine phosphomolybdate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of molybdenum.
Reduction: It can be reduced to form molybdenum blue, a reduced form of phosphomolybdate.
Substitution: The fuchsine moiety can undergo substitution reactions with other organic or inorganic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium thiosulfate is often used as a reducing agent.
Substitution: Various organic solvents and catalysts can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation states of molybdenum compounds.
Reduction: Molybdenum blue.
Substitution: Substituted fuchsine derivatives.
Aplicaciones Científicas De Investigación
Fuchsine phosphomolybdate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique redox properties.
Biology: Employed as a staining agent in microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mecanismo De Acción
The mechanism by which fuchsine phosphomolybdate exerts its effects involves the interaction of its polyoxometalate core with various molecular targets. The compound can undergo redox reactions, facilitating electron transfer processes. This property is particularly useful in catalytic applications, where the compound can act as an electron mediator. Additionally, the fuchsine moiety can interact with biological molecules, making it useful in staining and imaging applications .
Comparación Con Compuestos Similares
Fuchsine phosphomolybdate can be compared with other similar compounds, such as:
Ammonium phosphomolybdate: Known for its dielectric properties and use in memory devices.
Sodium phosphomolybdate: Used as a catalyst in various chemical reactions.
Potassium phosphomolybdate: Employed in the synthesis of other polyoxometalates.
Uniqueness
This compound stands out due to its combination of vibrant color and unique redox properties, making it versatile for applications in both scientific research and industry. Its ability to act as both a dye and a catalyst provides a dual functionality that is not commonly found in other similar compounds .
Propiedades
Número CAS |
68845-38-5 |
|---|---|
Fórmula molecular |
C20H19MoN3O2P- |
Peso molecular |
460.3 g/mol |
InChI |
InChI=1S/C20H19N3.Mo.HO2P/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;;1-3-2/h2-12,23H,21-22H2,1H3;;(H,1,2)/p-1 |
Clave InChI |
AYNLUWCLQSXEIU-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.[O-]P=O.[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


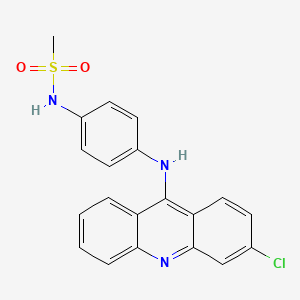
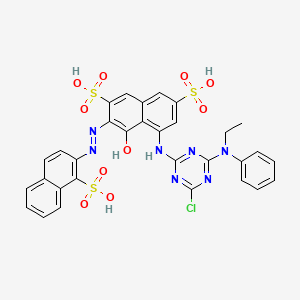
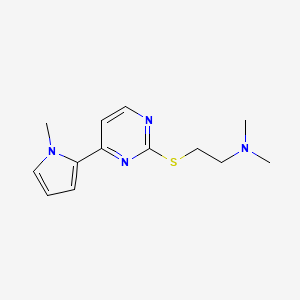
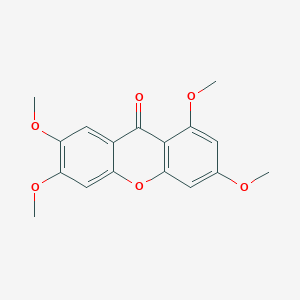
![7-Bromobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B12798300.png)
![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)
